3-Amino-3,3-diphosphonopropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5745-48-2 |
|---|---|
Molecular Formula |
C3H9NO8P2 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-amino-3,3-diphosphonopropanoic acid |
InChI |
InChI=1S/C3H9NO8P2/c4-3(1-2(5)6,13(7,8)9)14(10,11)12/h1,4H2,(H,5,6)(H2,7,8,9)(H2,10,11,12) |
InChI Key |
CZHOSQVLPPLTGF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Amino 3,3 Diphosphonopropanoic Acid
Established Synthetic Routes to 3-Amino-3,3-diphosphonopropanoic Acid
The construction of the this compound framework relies on key chemical reactions that introduce the phosphonate (B1237965) moieties onto a suitable molecular precursor.
Phosphonylation is the critical step in forming the characteristic C-P bonds in the target molecule. A primary method for introducing geminal diphosphonate groups onto a carbon atom adjacent to a nitrogen atom involves the reaction of amides or nitriles with phosphorus reagents. For instance, the phosphonylation of N-substituted amides can be achieved using reagents like tris(trimethylsilyl)phosphine (B101741) in the presence of an activating agent such as trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov Subsequent hydrolysis of the resulting silyl-protected diphosphonate yields the final α-amino-gem-bisphosphonic acid. nih.gov While this method is established for α-amino acids, similar principles can be applied to β-amino acid precursors.
Another approach involves the reaction of an amine, an orthoformate, and a dialkyl phosphite (B83602) in a three-component reaction, which is a common strategy for synthesizing α-amino-gem-bisphosphonates. nih.gov Adapting this methodology to suitable precursors can provide a pathway to this compound.
The synthesis of diphosphonated amino acids often begins with readily available precursors that already contain the core amino acid structure or a synthon that can be converted into it. For this compound, a logical precursor would be a derivative of β-alanine (3-aminopropanoic acid) or aspartic acid.
Strategies include:
Nitrile-based approach : Starting with a precursor like β-cyanoalanine, a reaction with phosphorous acid and phosphorus trichloride (B1173362) in a suitable solvent can introduce the two phosphonic acid groups at the carbon adjacent to the nitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid would yield the target compound.
Amide-based approach : Using an N-protected β-amino amide, phosphonylation can be carried out on the carbon bearing the amide group, followed by deprotection and hydrolysis to reveal the final structure. nih.gov
These precursor-based methods are advantageous as they build upon well-established and often commercially available starting materials.
Advanced Synthetic Techniques for Related Diphosphonated Amino Acids
Recent advancements in organic synthesis have led to more efficient and selective methods for preparing diphosphonated amino acids and their derivatives.
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and environmental impact. For β-amino phosphonate derivatives, one-pot procedures have been developed that typically involve the condensation of an aldehyde, an amine, and a phosphonate source.
A notable one-pot method involves the reduction of β-enamino phosphonate intermediates, which are formed in situ, using reagents like sodium borohydride (B1222165) with acetic acid or trifluoroacetic acid. tandfonline.comscilit.com This approach provides a direct route to β-amino phosphonate derivatives. tandfonline.comscilit.com Another strategy is the three-component reaction of an arylaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) to assemble the β-amino acid core, which can then be further functionalized. researchgate.netscribd.com
| Method | Key Reagents | Intermediate | Reference |
|---|---|---|---|
| Reductive Amination | Aldehyde, Amine, Phosphonate, NaBH₄/Acid | β-Enamino phosphonate | tandfonline.com, scilit.com |
| Three-Component Condensation | Arylaldehyde, Malonic Acid, Ammonium Acetate | β-Amino acid core | researchgate.net, scribd.com |
| Fragmentation-Phosphorylation | β-Amino alcohol, PhI(OAc)₂–I₂, Phosphite | N-Acyliminium ion | lookchem.com |
Controlling the stereochemistry during synthesis is crucial for producing biologically active compounds. Stereoselective methods for preparing chiral β-amino phosphonates often utilize chiral auxiliaries or catalysts.
One approach involves the diastereoselective addition of phosphite anions to chiral α,β-unsaturated carboxylic amides derived from chiral amino alcohols, achieving high diastereoselectivity (up to 95% d.e.) through 1,5-asymmetric induction. researchgate.net Another powerful technique is the hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes catalyzed by a chiral Aluminum-Lithium-bis(binaphthoxide) (ALB) catalyst. doi.org By selecting the appropriate chirality of the ALB catalyst, both syn- and anti-β-amino-α-hydroxy-H-phosphinates can be prepared selectively. doi.org These methods, while demonstrated for related structures, provide a blueprint for developing stereoselective routes to chiral analogues of this compound.
Chemical Modifications and Derivatization Strategies of the this compound Core
The core structure of this compound possesses multiple functional groups—a primary amine, a carboxylic acid, and two phosphonic acids—that are amenable to chemical modification. Derivatization is often performed to alter the molecule's properties or for analytical purposes. nih.gov
N-Terminal Modification : The primary amino group can readily undergo reactions such as acylation, alkylation, or sulfonylation. Acylation with acyl chlorides or anhydrides introduces an amide bond, which can be used to attach various functional groups.
C-Terminal Modification : The carboxylic acid can be converted into esters, amides, or acid chlorides. Esterification is typically achieved by reaction with an alcohol under acidic conditions.
Phosphonate Group Modification : The two phosphonic acid groups can be esterified to produce phosphonate esters. This is often done to increase lipophilicity or to act as a protecting group during other synthetic steps.
Intramolecular Cyclization : Under certain conditions, the molecule could potentially undergo intramolecular cyclization between the amino and carboxylic acid groups to form a β-lactam ring, although the presence of the bulky phosphonate groups might influence this reactivity.
These modifications allow for the creation of a diverse library of derivatives with potentially new biological activities or physicochemical properties.
Spectroscopic and Structural Elucidation in Research of 3 Amino 3,3 Diphosphonopropanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Amino-3,3-diphosphonopropanoic acid and its derivatives in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of the atoms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the methylene (B1212753) (-CH₂-) group and the methine (-CH-) proton, although the latter is replaced by a quaternary carbon in the parent compound. For its derivatives, the chemical shifts, multiplicities (splitting patterns), and coupling constants of these protons provide critical structural information.
In analogues like (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, the protons on the carbon backbone typically appear as complex multiplets in the range of δ 1.8-4.0 ppm when measured in D₂O. nih.gov The protons of the methylene group (C2) are diastereotopic and exhibit complex splitting patterns due to coupling with each other and with the adjacent phosphorus nuclei. The chemical environment, including solvent and pH, can significantly influence the observed chemical shifts. For instance, the amino group protons can exchange with deuterium (B1214612) in D₂O, often leading to their signal disappearance.
Table 1: Representative ¹H NMR Data for an Analogue of this compound
| Proton | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CHP (C1) | 3.41 | ddd | J = 4.4, 9.6, 13.7 |
| CHP (C3) | 3.94 | ddd | J = 3.4, 7.3, 10.6 |
Data adapted from a study on (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid. nih.gov
Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In this compound, signals are expected for the carboxylic carbon, the quaternary carbon bonded to the amino and two phosphonate (B1237965) groups (C3), and the methylene carbon (C2).
The chemical shift of the carbonyl carbon is particularly sensitive to the solvent polarity and hydrogen bonding interactions. mdpi.com For amino acid derivatives, carbonyl carbons typically resonate in the range of δ 167-175 ppm. rsc.orgfunctmaterials.org.ua The C3 carbon, being attached to two electronegative phosphorus atoms and a nitrogen atom, would show a significant downfield shift and coupling to the phosphorus nuclei (J-C-P). The C2 methylene carbon would resonate at a higher field. The precise chemical shifts are valuable for confirming the molecular structure and studying intermolecular interactions. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|
| C=O (Carboxyl) | 168 - 175 | Singlet or Triplet (due to J-C-C-P) |
| C3 (C-N, 2xP) | 50 - 70 | Triplet (due to J-C-P) |
Phosphorus (³¹P) NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds. mdpi.com Given that the natural abundance of the ³¹P isotope is 100%, this method provides clear and sharp signals for the phosphonate groups in this compound. mdpi.com
The spectrum is expected to show a single resonance for the two chemically equivalent phosphonate groups, or two distinct signals if they become inequivalent due to conformational restriction or complexation. The chemical shift, typically observed in the range of 10-25 ppm for similar aminophosphonates, confirms the presence and electronic environment of the phosphonate moieties. researchgate.net Proton-coupled ³¹P NMR spectra can reveal coupling between the phosphorus nuclei and adjacent protons, further aiding in structural assignment. This technique is also invaluable for quantitative analysis and for studying interactions with metal ions, which often cause significant changes in the ³¹P chemical shift. mdpi.com
Infrared (IR) and Raman Spectroscopic Characterization for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum displays absorption bands characteristic of different functional groups. For this compound, key expected vibrations include:
O-H stretch from the carboxylic acid and phosphonic acid groups, appearing as a very broad band in the 2500-3300 cm⁻¹ region.
N-H stretch from the amino group (or ammonium (B1175870) ion in zwitterionic form), typically seen around 3000-3400 cm⁻¹. nih.gov
C=O stretch from the carboxylic acid, a strong band around 1700-1740 cm⁻¹.
N-H bend from the amino group, around 1500-1650 cm⁻¹. nih.gov
P=O stretch from the phosphonate groups, a strong absorption typically found in the 1200-1300 cm⁻¹ range.
P-O stretch vibrations, which appear in the 900-1100 cm⁻¹ region.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. ruc.dk It is particularly sensitive to symmetric vibrations and bonds involving non-polar character. For amino acids, characteristic Raman bands include the Amide I and Amide III bands, which are sensitive to the backbone conformation. spectroscopyonline.com Raman spectra can also clearly identify C-H, N-H, and S-S vibrations. researchgate.net The technique is advantageous for studying aqueous samples due to the weak Raman scattering of water. ruc.dk
Table 3: Key Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H (acid) | Stretching | 2500-3300 (broad) | Weak |
| N-H (amine) | Stretching | 3000-3400 | 3000-3400 |
| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 |
| C=O (carboxyl) | Stretching | 1700-1740 (strong) | 1700-1740 |
| N-H (amine) | Bending | 1500-1650 | ~1600 |
| P=O (phosphonate) | Stretching | 1200-1300 (strong) | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the electron density map and thus determine the exact positions of atoms, bond lengths, bond angles, and torsional angles.
For this compound, a crystal structure would reveal its solid-state conformation, including the orientation of the amino, carboxyl, and diphosphonate groups. It would also elucidate the intermolecular interactions, such as the extensive hydrogen-bonding network expected for a molecule with multiple donor and acceptor groups, which dictates the crystal packing. nih.gov In its crystalline form, the compound likely exists as a zwitterion, with a protonated amino group (NH₃⁺) and deprotonated carboxylate (COO⁻) and phosphonate (PO₃²⁻/PO₃H⁻) groups. nih.gov
Furthermore, X-ray crystallography is crucial for characterizing the structure of complexes formed between this compound and metal ions or its binding to proteins. nih.gov Such studies provide invaluable insights into the coordination geometry and the specific interactions that govern its biological activity or material properties.
Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound with high accuracy, thereby confirming its elemental formula.
Different ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are soft methods suitable for analyzing polar, non-volatile molecules like amino acids. The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough precision to confirm the exact elemental composition.
In addition to determining the molecular weight, MS can provide structural information through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. This method is also highly effective for assessing the purity of a sample and identifying any potential impurities. researchgate.net
Coordination Chemistry of 3 Amino 3,3 Diphosphonopropanoic Acid and Its Metal Complexes
Ligand Properties and Chelation Characteristics of 3-Amino-3,3-diphosphonopropanoic Acid
This compound (ADPPA) is a multifunctional ligand possessing a unique combination of donor groups: a primary amine (-NH₂), a carboxylic acid (-COOH), and two phosphonic acid (-PO₃H₂) moieties. This arrangement of hard donor atoms (nitrogen and multiple oxygens) makes it an exceptional chelating agent for a wide array of metal ions. The presence of multiple binding sites allows the ligand to form highly stable, multi-ring chelate structures with a single central metal atom.
The chelation behavior of ADPPA is highly dependent on pH due to the varying protonation states of its functional groups. At low pH, the amino and acid groups are fully protonated. As the pH increases, these groups deprotonate sequentially, enhancing their ability to coordinate with metal cations. The phosphonate (B1237965) groups, with their high negative charge density, are particularly effective at binding hard metal ions. The combination of the aminocarboxylate and diphosphonate fragments allows for versatile coordination, often resulting in the formation of stable five- or six-membered chelate rings, which is a common feature for ligands derived from amino acids. wikipedia.org The structural rigidity and high denticity of the deprotonated ADPPA ligand contribute to the formation of thermodynamically stable metal complexes.
Complexation with Transition Metal Ions
The rich coordination chemistry of aminophosphonates has been extensively explored with various transition metals. researchgate.net The ability of ADPPA to act as a multidentate ligand leads to the formation of structurally diverse and stable complexes with ions such as zinc(II), chromium(III), iron, manganese, cadmium, and copper(II).
Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Zn(II), Cr(III), Fe, Mn, Cd, Cu)
The synthesis of transition metal complexes with aminophosphonate ligands like ADPPA is typically achieved by reacting a salt of the desired metal with the ligand in an aqueous solution. wikipedia.org The pH of the solution is a critical parameter that is carefully controlled to ensure the deprotonation of the ligand's functional groups, thereby facilitating coordination. The resulting complexes often precipitate from the solution and can be isolated and purified. For instance, the synthesis of chromium(III) complexes with amino acid-derived ligands has been successfully performed in aqueous solutions to yield stable coordination compounds. arizona.edu
Structural characterization of these complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. Spectroscopic methods are also vital; Fourier-transform infrared (FT-IR) spectroscopy can confirm the coordination of the carboxylate and phosphonate groups by observing shifts in their characteristic vibrational frequencies upon binding to the metal. UV-Visible spectroscopy provides information about the electronic environment of the metal center, while NMR spectroscopy can elucidate the structure of diamagnetic complexes in solution. nih.gov
Table 1: Summary of Expected Properties for ADPPA Transition Metal Complexes
| Metal Ion | Potential Coordination Geometry | Synthesis Method | Characterization Techniques |
|---|---|---|---|
| Zn(II) | Tetrahedral, Octahedral | Aqueous solution reaction | X-ray Diffraction, NMR, FT-IR |
| Cr(III) | Octahedral | Aqueous solution reaction | UV-Vis, FT-IR, Elemental Analysis |
| Fe(II/III) | Octahedral | Aqueous solution reaction | Magnetic Susceptibility, UV-Vis |
| Mn(II/III) | Octahedral | Aqueous solution reaction | Magnetic Susceptibility, EPR |
| Cd(II) | Tetrahedral, Octahedral | Aqueous solution reaction | X-ray Diffraction, NMR |
| Cu(II) | Square Planar, Distorted Octahedral | Aqueous solution reaction | EPR, UV-Vis, X-ray Diffraction |
Elucidation of Coordination Modes and Geometries within Complexes
This compound offers a variety of potential coordination modes due to its multiple donor sites. researchgate.net The most common mode for amino acids is bidentate chelation through the nitrogen of the amino group and one oxygen from the carboxylate group, forming a stable five-membered ring. wikipedia.org However, the presence of two additional phosphonate groups in ADPPA allows for higher denticity. It can act as a tridentate, tetradentate, or even higher-denticity ligand, utilizing the oxygen atoms from the phosphonate groups for coordination.
The specific coordination mode adopted depends on factors such as the metal-to-ligand ratio, the pH of the synthesis, and the nature of the metal ion itself. nih.gov The coordination geometry around the metal center is a direct consequence of the coordination number and the ligand's bite angle. For many transition metals like Cr(III) and Fe(III), an octahedral geometry is common, where the metal is coordinated to six donor atoms. wikipedia.org For ions like Zn(II), both tetrahedral and octahedral geometries are frequently observed. Copper(II) complexes often exhibit square planar or distorted octahedral geometries due to the Jahn-Teller effect. nih.gov
Investigation of Structural Diversity: Discrete Mononuclear, Polymeric, and Supramolecular Assemblies
The structural diversity of metal complexes formed with ADPPA extends beyond simple mononuclear units. The ligand's ability to bridge multiple metal centers can lead to the formation of coordination polymers. In these structures, the ADPPA ligand links adjacent metal ions, creating one-, two-, or three-dimensional networks. uni-bayreuth.de This bridging can occur through the carboxylate group, which can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion, or through the phosphonate groups, which are well-known to form robust bridges between metal centers.
Furthermore, discrete mononuclear or polynuclear complexes can self-assemble into more extensive supramolecular architectures. nih.gov This assembly is driven by non-covalent interactions, primarily hydrogen bonding. The uncoordinated oxygen atoms of the phosphonate and carboxylate groups, as well as the amine protons, can act as hydrogen bond acceptors and donors, respectively. These interactions link the individual complex molecules into well-ordered, higher-dimensional structures in the solid state.
Complexation with Main Group Metal Ions (e.g., Mg)
The interaction of phosphonate-containing ligands, particularly bisphosphonates, with main group metal ions like magnesium(II) is of significant interest, especially in biomedical contexts. biointerfaceresearch.com The phosphonate groups are potent chelators for Mg²⁺ ions. biointerfaceresearch.com The chelation process involves the formation of coordinate bonds between the negatively charged oxygen atoms of the deprotonated phosphonate groups and the central magnesium ion. Given that ADPPA contains two phosphonate groups and a carboxylate group, it is expected to form stable complexes with Mg²⁺. The coordination environment around the Mg²⁺ ion in such complexes is typically octahedral, often completed by water molecules. The stability of these complexes is crucial for applications where the controlled delivery or sequestration of magnesium is desired.
Complexation with Lanthanide Ions and Research Applications in Advanced Chemical Probes
Lanthanide ions (Ln³⁺) are hard Lewis acids and exhibit a strong affinity for hard donor ligands like the oxygen atoms of phosphonate and carboxylate groups. nih.gov The coordination chemistry of lanthanides with aminophosphonate and aminocarboxylate ligands is well-established, leading to the formation of highly stable complexes. ubc.caresearchgate.net Lanthanides typically have high coordination numbers, commonly 8 or 9, which can be readily satisfied by a multidentate ligand like ADPPA, often in conjunction with coordinated water molecules.
The unique photophysical properties of certain lanthanide ions, such as europium(III) and terbium(III), make their complexes valuable as luminescent probes. wikipedia.orgmdpi.com These ions exhibit characteristic sharp, line-like emission bands and long luminescence lifetimes. researchgate.net However, the direct excitation of lanthanide ions is inefficient. In a coordination complex, the organic ligand (like ADPPA) can act as an "antenna," absorbing excitation light (typically UV) and efficiently transferring the energy to the central lanthanide ion, which then luminesces. researchgate.net This process is known as sensitized luminescence or the antenna effect. wikipedia.org
Complexes of ADPPA with luminescent lanthanide ions are promising candidates for the development of advanced chemical probes. nih.gov The luminescence of these probes can be sensitive to the local chemical environment, such as pH or the presence of specific anions or cations. nih.gov For example, the displacement of coordinated water molecules by an analyte can lead to a significant enhancement of the lanthanide's luminescence, forming the basis for a sensor. researchgate.net This makes them suitable for applications in bioresponsive imaging and assays. nih.gov
Investigation of Metal-Ligand Interactions and Bonding Paradigms in this compound Complexes
The performed searches, which included the chemical name, CAS number (88569-46-8), and various related keywords pertaining to coordination chemistry, crystal structure, and spectroscopic analysis, did not yield any publications containing the specific data required to populate this section. Consequently, it is not possible to provide detailed research findings, data tables on bond lengths and angles, or a discussion on the bonding paradigms for the metal complexes of this particular ligand.
General principles of coordination chemistry suggest that this compound, as a multifunctional ligand, possesses several potential donor sites for coordination with metal ions: the nitrogen atom of the amino group, the oxygen atoms of the carboxylate group, and the oxygen atoms of the two phosphonate groups. The actual coordination mode would depend on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions. However, without experimental or theoretical studies, any description of the metal-ligand interactions would be purely speculative and would not adhere to the required standards of scientific accuracy based on published research.
Therefore, information regarding the specific metal-ligand interactions, coordination modes, and electronic structure of this compound complexes remains an area for future research.
Biological and Biochemical Research Investigations of 3 Amino 3,3 Diphosphonopropanoic Acid
Enzyme Inhibition Studies
3-Amino-3,3-diphosphonopropanoic acid and its analogs have been investigated for their ability to inhibit various enzymes. The mechanisms of inhibition can be broadly categorized as either reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can be further classified as competitive, non-competitive, or uncompetitive. ucl.ac.uklibretexts.org In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, permanently inactivating it. ucl.ac.uklibretexts.orgyoutube.com
Studies on related aminophosphonic acid derivatives have demonstrated varied inhibitory mechanisms. For instance, L-2-amino-3-phosphonopropionic acid has been shown to be a non-competitive inhibitor of phosphoinositide hydrolysis stimulated by excitatory amino acids. nih.gov This non-competitive nature means that increasing the substrate concentration does not overcome the inhibitory effect. nih.gov Furthermore, the inhibition by L-2-amino-3-phosphonopropionic acid was not easily reversed by washing the tissue, suggesting a strong interaction with the enzyme or its complex. nih.gov
The inhibitory activity of this compound and related compounds has been evaluated against a range of enzymes.
Catalase: While direct studies on this compound are limited, related compounds have shown inhibitory effects. For example, 3-amino-1,2,4-triazole (3-AT) is a known inhibitor of catalase. nih.gov Another compound, 3,3'-diaminobenzidine (B165653), is a potent inhibitor of bovine liver catalase. nih.gov
Cholinesterases: Derivatives of 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxy-carbonyl)amino]benzoates have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Generally, quaternary ammonium (B1175870) salts of these compounds showed a stronger tendency to inhibit AChE than their tertiary amine counterparts. mdpi.com
D-Amino Acid Oxidase (DAAO): Research into inhibitors of human D-amino acid oxidase has identified compounds with structural similarities to aminophosphonic acids. For instance, 4H-thieno[3,2-b]pyrole-5-carboxylic acid has been identified as a potent inhibitor. frontiersin.org The inhibition of DAAO is of interest as it can lead to an increase in the levels of D-serine in the brain. frontiersin.org
Pancreatic Lipase (B570770): The inhibition of pancreatic lipase is a key strategy for the management of obesity. nih.govnih.govmdpi.com While specific data for this compound is not readily available, numerous synthetic amino acid derivatives have been shown to inhibit pancreatic lipase through competitive or mixed mechanisms. nih.govresearchgate.net Natural compounds, such as polyphenols and flavonoids, are also known inhibitors of this enzyme. nih.govmdpi.com
α-Glucosidase: α-Glucosidase inhibitors are used to manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.govnih.govpreprints.org Active peptides and synthetic amino acid derivatives have been identified as potent inhibitors of α-glucosidase, often acting competitively. nih.govnih.gov
Serine Proteases: Thrombin, a key serine protease in the coagulation cascade, has been a target for inhibitors. nih.gov Derivatives of 3-amidinophenylalanine have been synthesized and shown to be potent thrombin inhibitors. nih.gov
Interactive Data Table: Enzyme Inhibition Profile
| Enzyme Target | Inhibitor Class/Example | Observed Effect | Mechanism of Inhibition |
|---|---|---|---|
| Catalase | 3-Amino-1,2,4-triazole | Inhibition | Irreversible |
| Acetylcholinesterase | 3-(Dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoate derivatives | Inhibition | Reversible |
| Pancreatic Lipase | Synthetic amino acid derivatives | Inhibition | Competitive or Mixed |
| α-Glucosidase | Synthetic amino acid derivatives, Active peptides | Inhibition | Competitive |
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For inhibitors of serine proteases like thrombin, modifications to the amidino moiety and the N- and C-terminal substituents of 3-amidinophenylalanine derivatives have been explored to improve pharmacokinetic properties. nih.gov
In the case of cholinesterase inhibitors, studies on 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates revealed that compounds with bulkier substituents in the basic part of the molecule exhibited stronger inhibition of both acetylcholinesterase and butyrylcholinesterase. mdpi.com Furthermore, the presence of a longer alkyl chain in the carbamate (B1207046) moiety was associated with increased butyrylcholinesterase inhibition. mdpi.com
For α-glucosidase inhibitory peptides, the amino acid composition and sequence play a significant role in their activity. brieflands.com Molecular docking studies have helped to elucidate the interactions between these peptides and the active site of the enzyme, guiding the design of more potent inhibitors. brieflands.com Similarly, SAR studies on inhibitors of dihydroorotate (B8406146) dehydrogenase have led to the development of potent immunosuppressive agents. nih.gov
Interactions with Nucleic Acid and Protein Biosynthesis Pathways
The 3-amino-3-carboxypropyl (acp) group, derived from S-adenosylmethionine (SAM), is a key component in the post-transcriptional modification of transfer RNA (tRNA). nih.govnih.gov
acp3U Formation: One such modification is the formation of 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp3U) in tRNA. nih.govplos.orgresearchgate.net This modification is found in bacteria, plants, and animals. nku.edu In Escherichia coli, the YfiP protein has been identified as the SAM-dependent 3-amino-3-carboxypropyl transferase responsible for acp3U formation at position 47 in certain tRNAs. nih.govnih.gov In eukaryotes, proteins containing a DTW domain are responsible for this modification. plos.org For example, human DTWD2 is responsible for the acp3U modification at residue 20a in cytosolic tRNA. plos.orgnku.edu
Diphthamide Biosynthesis: The acp group is also the initial component in the biosynthesis of diphthamide, a complex post-translational modification of a specific histidine residue in eukaryotic and archaeal translation elongation factor 2 (eEF2). nih.govmicrobialcell.comresearchgate.netnih.govmdpi.com The first step in this pathway is the transfer of the acp group from SAM to the histidine residue. nih.govresearchgate.netmdpi.com This reaction is catalyzed by a complex of Dph1 and Dph2 proteins in eukaryotes, which function as a radical SAM enzyme. researchgate.netnih.gov
Aminoacyl-tRNAs are essential molecules that deliver amino acids to the ribosome during protein synthesis. researchgate.net The synthesis of stable analogues of aminoacyl-tRNAs is crucial for studying the structure and function of the ribosome. nih.govnih.gov
The natural ester linkage between the amino acid and the tRNA is unstable, which complicates experimental studies. nih.gov To overcome this, 3'-amino-3'-deoxy A76 can be incorporated into the tRNA, allowing for the formation of a stable amide linkage with the amino acid. nih.gov Various protocols have been developed for this "3'-amino-tailing" of tRNA. nih.gov
Furthermore, the synthesis of aminoacyl-tRNA analogues with fluorescent reporter groups, such as the anthraniloyl residue, allows for the monitoring of their interactions with proteins like the elongation factor Tu (EF-Tu). nih.gov Thioated P-site substrates have also been synthesized to investigate the role of metal ions in peptide bond formation by the ribosome. nih.gov These synthetic analogues are invaluable tools for dissecting the intricate mechanisms of protein biosynthesis. nih.govresearchgate.net
In Vitro Antimicrobial and Antiproliferative Research
Evaluation of In Vitro Activity against Bacterial and Fungal Pathogens
There is currently a lack of available scientific literature detailing the in vitro evaluation of this compound against common bacterial and fungal pathogens. Standard antimicrobial screening assays, which would typically determine parameters such as the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC), have not been reported for this specific compound. Consequently, its spectrum of activity and potency as an antimicrobial agent are unknown.
Investigation of Antiproliferative Activity against Cancer Cell Lines
Similarly, research on the antiproliferative effects of this compound against various cancer cell lines is not present in the available scientific databases. Studies that would assess its cytotoxic or cytostatic potential, and determine key metrics like the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines, have not been published. Therefore, its viability as a potential anticancer agent has not been established.
Elucidation of Molecular and Cellular Mechanisms of Action in Biological Systems
Given the absence of primary data on its antimicrobial and antiproliferative activities, the molecular and cellular mechanisms of action for this compound have not been elucidated. Mechanistic studies, which would typically follow the discovery of biological activity, have not been undertaken. Such investigations would aim to identify the specific cellular pathways and molecular targets that are affected by the compound.
Exploration of Other Molecular Targets and Biochemical Roles (e.g., receptor agonism/antagonism research)
There is no available research in the public domain that explores the interaction of this compound with other specific molecular targets, such as receptors or enzymes. Studies investigating its potential as a receptor agonist or antagonist, or its ability to modulate enzyme activity, have not been reported. Therefore, its broader biochemical roles and pharmacological profile remain uncharacterized.
Theoretical and Computational Studies on 3 Amino 3,3 Diphosphonopropanoic Acid
Molecular Modeling and Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Active Sites)
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3-Amino-3,3-diphosphonopropanoic acid, and a biological target, typically a protein or enzyme. These simulations provide insights into the binding affinity, mode, and orientation of the ligand within the active site of the target.
In a typical study, a three-dimensional model of the target enzyme would be obtained from a protein data bank or generated using homology modeling. Molecular docking simulations would then be performed to place the this compound molecule into the enzyme's active site in various possible conformations. Scoring functions are then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. This process can help identify key amino acid residues involved in the binding and can guide the design of more potent inhibitors.
Table 1: Hypothetical Docking Simulation Parameters for this compound
| Parameter | Value/Method |
| Target Enzyme | Not Specified in Literature |
| Docking Software | AutoDock, Glide, GOLD |
| Scoring Function | Empirical, Knowledge-based, or Force-field based |
| Search Algorithm | Lamarckian Genetic Algorithm, Monte Carlo |
| Binding Site Definition | Grid-based, centered on known active site residues |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Correlations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are crucial for understanding the molecule's reactivity and its potential to interact with biological targets.
Furthermore, DFT can be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and the experimental spectra can be assigned to specific molecular vibrations or chemical shifts.
Table 2: Representative Quantum Chemical Properties Calculable for this compound
| Property | Description |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |
| Atomic Charges | Quantifies the partial charge on each atom, providing insight into polar interactions. |
| Vibrational Frequencies | Predicts the infrared spectrum, allowing for the identification of functional groups. |
| NMR Chemical Shifts | Predicts the NMR spectrum, aiding in structural elucidation. |
Conformational Analysis and Dynamics of the Compound and Its Complexes
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, understanding its conformational preferences is essential as these can influence its biological activity. Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface and identify low-energy conformers.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the compound and its complexes with biological targets over time. By simulating the movements of atoms and molecules, MD can reveal how the ligand adapts its conformation upon binding and the stability of the ligand-target complex.
Computational Prediction of Biological Activity and Spectroscopic Parameters
Computational methods can be used to predict the biological activity of a compound before it is synthesized and tested in the lab. Quantitative Structure-Activity Relationship (QSAR) models are a common approach. These models correlate the structural or physicochemical properties of a series of compounds with their known biological activities to develop a predictive model. For this compound, a QSAR model could potentially predict its inhibitory activity against a specific enzyme, provided that data for a set of similar compounds is available.
As mentioned in section 6.2, computational methods like DFT are also instrumental in predicting spectroscopic parameters. These predictions are valuable for confirming the identity and purity of the synthesized compound and for interpreting experimental spectroscopic data.
Derivatives and Analogues of 3 Amino 3,3 Diphosphonopropanoic Acid: Synthesis and Research Applications
Design and Synthesis of Structural Analogues
The synthesis of structural analogues of 3-Amino-3,3-diphosphonopropanoic acid and related aminophosphonates involves diverse and sophisticated chemical strategies aimed at precise structural modifications. These strategies allow for the systematic alteration of the molecule to study structure-activity relationships and develop compounds with tailored properties.
Modifications of the Amino Acid Backbone of Related Compounds
Altering the carbon backbone of aminophosphonic acids is a key strategy for creating structural diversity. This can involve introducing new functional groups, changing stereochemistry, or extending the carbon chain. A variety of synthetic methods have been developed to achieve these modifications, enabling the creation of extensive libraries of novel compounds. nih.gov
One common approach is the introduction of hydroxyl or additional amino groups. For instance, enantiomerically pure 2-amino-3-hydroxypropylphosphonates and 2,3-diaminopropylphosphonates have been synthesized from aziridine-2-phosphonates. mdpi.com The synthesis of all four enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, an analogue of 4-hydroxyglutamic acid, was accomplished through an Abramov reaction involving diethyl (R)- and (S)-1-(N-Boc-amino)-3-oxopropylphosphonates. mdpi.com This highlights the ability to control stereochemistry at multiple centers, which is often crucial for biological activity. mdpi.com
Other notable synthetic transformations for backbone modification include the Michaelis–Arbuzov reaction and asymmetric alkylation of Schiff base complexes, which have been used to prepare various γ-phosphonic α-amino acid analogues and β-phosphono α-amino acids, respectively. rsc.org These methods provide reliable routes to analogues with modified side chains, contributing to a deeper understanding of their biological roles. rsc.org
Table 1: Synthetic Methods for Amino Acid Backbone Modification
| Modification Type | Synthetic Method | Starting Material Example | Product Example | Reference |
| Hydroxylation | Abramov Reaction | Diethyl (R)-1-(N-Boc-amino)-3-oxopropylphosphonate | (1R,3S/R)-[1-(N-Boc-amino)-3-hydroxypropane-1,3-diyl]diphosphonate | mdpi.com |
| Amination/Hydroxylation | Aziridine Ring Opening | (R)-N-Bn-(aziridin-2-yl)methylphosphonate | (R)-2,3-diaminopropylphosphonate | mdpi.com |
| Chain Elongation | Michaelis–Arbuzov Reaction | γ-bromoamino ester | (D,L)-phosphinotricin | rsc.org |
| Asymmetric Alkylation | Alkylation of Schiff Base | Chiral Schiff base complex | (L)-β-phosphono α-amino acid | rsc.org |
Derivatization of Phosphonate (B1237965) Groups in Related Structures
The phosphonate group, -P(O)(OH)₂, is a primary target for derivatization to alter properties such as solubility, cell permeability, and metabolic stability. Common modifications include esterification to form phosphonate esters or conversion to phosphonamidates.
A novel method for synthesizing mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates employs phosphonylaminium salts. mdpi.com This approach is advantageous as it proceeds without the need for deprotonation of the nucleophile, a common requirement in other methods. mdpi.com The protocol has been successfully applied to a range of amino acid derivatives, demonstrating a clear preference for N-phosphonylation over O-phosphonylation. mdpi.com
In the context of multistep synthesis, phosphonate groups are often protected as esters (e.g., tert-butyl or allyl esters) to prevent their interference with other reactions. nih.gov A single-step allyl-phosphoester protection strategy, coupled with palladium-mediated deprotection, has been developed for the efficient synthesis of phospho-amino acid libraries. nih.gov The reverse reaction, the hydrolysis of phosphonate esters to the free phosphonic acids, is typically achieved using reagents like bromotrimethylsilane (B50905) (TMSBr) or by refluxing in concentrated acid. mdpi.com
Table 2: Methods for Derivatization of Phosphonate Groups
| Derivative Type | Synthetic Method | Key Reagents | Features | Reference |
| Mixed Phosphonate Esters | Phosphonylation via phosphonylaminium salts | Amino acid esters, phosphonylaminium salts | Avoids deprotonation of nucleophile | mdpi.com |
| Phosphonamidates | Phosphonylation via phosphonylaminium salts | Amino acid esters, phosphonylaminium salts | Selective N-phosphonylation | mdpi.com |
| Allyl Phosphonate Esters | Allyl-phosphoester protection | Allyl alcohol, phosphorylation agent | Readily deprotected via Pd-catalysis | nih.gov |
| Phosphonic Acids | Ester Hydrolysis | Bromotrimethylsilane (TMSBr) or HCl | Deprotection step to yield final acid | mdpi.com |
Introduction of Heterocyclic Moieties into Amino Acid-Phosphonate Hybrids
Incorporating heterocyclic rings into amino acid-phosphonate structures can significantly influence their biological activity and conformational preferences. chim.it However, the synthesis of these hybrid molecules can be challenging. chim.it
Several synthetic routes have been established to create these complex structures. The Kabachnik–Fields reaction, a three-component condensation of an amine, an oxo compound, and a dialkyl phosphite (B83602), can be adapted to produce heterocyclic aminophosphonates. nih.gov For example, an intramolecular version of this reaction has been used to synthesize isoindolin-1-one-3-phosphonates. nih.gov Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides, derived from the decarboxylation of amino acids, with various dipolarophiles to construct pyrrolidine-containing scaffolds. beilstein-journals.org
For the synthesis of heteroaromatic phosphonates, a one-pot lithiation–phosphonylation procedure has been developed. mdpi.com This method involves the direct lithiation of a heteroaromatic compound, followed by phosphonylation with diethyl chlorophosphite and subsequent oxidation. mdpi.com Furthermore, phosphinate-containing heterocycles, such as phospholes, can be synthesized through methods like the McCormack reaction followed by esterification or via ring-closing metathesis. nih.gov
Table 3: Synthetic Routes to Amino Acid-Phosphonate-Heterocycle Hybrids
| Heterocycle Type | Synthetic Method | Key Intermediates/Reaction | Reference |
| Isoindolinones | Intramolecular Kabachnik–Fields Reaction | Condensation of 2-formylbenzoic acid, primary amines, and dialkyl phosphites | nih.gov |
| Pyrrolidines | 1,3-Dipolar Cycloaddition | Azomethine ylides from amino acid decarboxylation | beilstein-journals.org |
| Thiazoles, Thiophenes | One-Pot Lithiation–Phosphonylation | Lithiated heteroaromatics | mdpi.com |
| Phospholes | McCormack Reaction / Ring-Closing Metathesis | McCormack cycloaddition / Grubbs' catalyst | nih.gov |
Exploration as β-Amino Acid Mimetics and Building Blocks in Peptidomimetics Research
Aminophosphonic acids are widely recognized as structural analogues of natural α-amino acids. wikipedia.orgmdpi.com Specifically, this compound and its derivatives are considered mimetics of β-amino acids, as the amino group is located on the β-carbon relative to the carboxyl group. mdpi.com This structural mimicry is central to their application in peptidomimetics, a field focused on designing molecules that imitate the structure and function of natural peptides but with enhanced properties, such as increased stability to enzymatic degradation. nih.gov
The replacement of a planar carboxylate group with a tetrahedral phosphonate group is a key isosteric substitution. chim.it This tetrahedral geometry is thought to mimic the high-energy transition state of peptide bond hydrolysis, which can lead to potent enzyme inhibition. mdpi.comnih.gov This feature makes these compounds valuable building blocks for creating peptidomimetics that can act as enzyme inhibitors or receptor antagonists. mdpi.commdpi.com
Derivatives of this compound are used to construct β-peptides, also known as foldamers, which are oligomers of β-amino acids. wjarr.com These structures can adopt stable secondary conformations, such as helices, and are notably resistant to degradation by proteases, a major limitation of natural peptide therapeutics. nih.gov The incorporation of these phosphonate-containing building blocks can also introduce conformational constraints into a peptide chain, helping to lock it into a bioactive conformation, for example, to mimic a β-turn structure. nih.gov The synthesis of potent non-peptidic antagonists for the αvβ3 integrin receptor, incorporating various β-amino acids as mimetics for aspartic acid, serves as a prominent example of this approach in drug discovery. nih.gov
Impact of Structural Modifications on Biological Activity and Coordination Behavior
The structural modifications detailed in section 7.1 have a profound impact on the functional properties of the resulting molecules, influencing both their interactions with biological systems and their ability to coordinate with metal ions.
The biological activity of these compounds is highly sensitive to their structure. Modifications to the amino acid backbone or the addition of various substituents can alter a molecule's size, lipophilicity, and hydrogen-bonding capacity, which dictates its ability to bind to specific biological targets like enzymes and receptors. nih.gov For example, in a series of 3-acylamino-2-aminopropionic acid derivatives, the introduction of lipophilic substituents, separated from the core amino acid structure by a short linker, was found to be well-tolerated by the glycine (B1666218) binding site of the NMDA receptor, leading to compounds with a range of activities from antagonism to partial agonism. nih.gov Similarly, adding polyamine moieties to the fusidic acid scaffold was shown to broaden its antimicrobial spectrum to include Gram-negative bacteria and fungi, an effect attributed to altered membrane activity. mdpi.com These examples underscore the principle that systematic structural changes can be used to fine-tune biological activity and selectivity.
The phosphonate groups also play a crucial role in the coordination behavior of these molecules. As potent metal-chelating agents, phosphonates enable these compounds to act as effective ligands for a variety of metal ions. wikipedia.org The resulting metal complexes can have applications in medicine and materials science. For example, the 153-Samarium complex of EDTMP (ethylenediamine tetra(methylene phosphonic acid)) is used in cancer therapy. wikipedia.org The introduction of heteroaromatic rings can provide additional coordination sites, modifying the denticity of the ligand and the stability and electronic properties of the metal complex. mdpi.com This has been exploited in the development of coordination complexes with photoluminescent properties for potential use in optoelectronic devices, where the phosphonate group also serves to anchor the molecule to metal oxide surfaces. mdpi.com
Emerging Research Directions and Future Perspectives for 3 Amino 3,3 Diphosphonopropanoic Acid
Development as Novel Research Tools and Building Blocks in Chemical Biology and Material Science
The unique structural characteristics of 3-Amino-3,3-diphosphonopropanoic acid, which include a trifunctional nature with two phosphonate (B1237965) groups and one amino acid group, make it a valuable component in the fields of chemical biology and material science. Its ability to act as a versatile building block is currently being leveraged for the development of innovative materials with tailored properties.
In the realm of supramolecular chemistry, phosphonopropionic acid, a related compound, has been demonstrated to be a valuable building block. nih.gov It can form intricate, three-dimensional hydrogen-bonded networks with organic diamines, showcasing the potential for creating complex, self-assembling structures. nih.gov This suggests that D-APPA, with its additional amino functionality, could offer even more complex and functionally diverse supramolecular architectures.
Furthermore, the synthesis of various derivatives of amino acids is a burgeoning area of research. For instance, the creation of enantiomerically enriched and N-protected derivatives of compounds like 3-amino-3-(4-cyanophenyl)propanoic acid highlights the methodologies available for modifying amino acids for specific applications. researchgate.net Similarly, the development of 3-amino-4,4-dimethyl lithocholic acid derivatives as selective allosteric activators of SHP1 demonstrates the potential for creating biologically active molecules from amino acid scaffolds. nih.gov
The broader category of nonproteinogenic amino acids, to which D-APPA belongs, is increasingly recognized as an underutilized resource for protein engineers, medicinal chemists, and materials scientists. nih.gov These unconventional amino acids can impart unique functional properties to peptides and other molecular constructs that are not achievable with the standard 20 proteinogenic amino acids. nih.gov
The versatility of amino acid derivatives is further exemplified by the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are being investigated as potential antimicrobial agents. nih.gov This underscores the potential for D-APPA to serve as a scaffold for the development of new therapeutic agents.
Integration with Advanced Analytical and Biotechnological Platforms for Comprehensive Characterization
A deeper understanding of the physicochemical and biological properties of this compound and its derivatives is being achieved through the use of advanced analytical and biotechnological platforms. These sophisticated techniques are crucial for characterizing the structure, function, and interactions of these novel compounds at the molecular level.
Modern analytical methods are indispensable for elucidating the complex structures and behaviors of these molecules. For example, in the study of related amino acid derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used to confirm their chemical structures and purity. researchgate.net
The development of fluorescent amino acid analogs, such as those based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide, provides powerful tools for studying dynamic protein interactions. nih.gov These probes exhibit changes in their fluorescence properties in response to their local environment, allowing for real-time monitoring of biomolecular binding events. nih.gov The integration of D-APPA into such fluorescent platforms could enable detailed investigations of its interactions with biological targets.
Fluorescent probes are essential tools in modern biological research, providing insights into biochemical events and structures within living cells. researchgate.net The development of D-APPA-based probes could facilitate the visualization and understanding of its cellular uptake, localization, and mechanism of action.
Design of Multi-Functional Compounds with Synergistic Chemical and Biological Properties
A significant area of emerging research is the design of multi-functional compounds derived from this compound that exhibit synergistic chemical and biological properties. By strategically combining different functional moieties, researchers aim to create novel molecules with enhanced efficacy and new mechanisms of action.
The synthesis of phosphonate analogs of amino acids has long been a strategy for developing compounds with interesting biological activities. mdpi.com These analogs can act as mimics of natural amino acids, thereby interfering with enzymatic reactions or receptor binding. mdpi.com The phosphonate groups in D-APPA, for example, can mimic the carboxylate group of amino acids, potentially leading to interactions with a variety of biological targets. mdpi.com
The modular nature of amino acid synthesis allows for the incorporation of various functional groups to create derivatives with tailored properties. For example, the synthesis of 3'-amino-3'-deoxynucleoside 5'-phosphates demonstrates how amino and phosphate (B84403) functionalities can be combined to create analogs of nucleotides. nih.gov Similarly, D-APPA could be functionalized with other chemical groups to create multi-functional molecules.
The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, offer another avenue for creating multi-functional systems. Amino acids and their derivatives are known to form a variety of self-assembled nanostructures and soft materials. mdpi.com The unique combination of functional groups in D-APPA could be exploited to design novel self-assembling systems with applications in drug delivery, tissue engineering, and diagnostics.
Fundamental Translational Research Implications from Molecular and Cellular Studies
Molecular and cellular studies of this compound and its derivatives are providing fundamental insights that have significant implications for translational research. These studies are elucidating the mechanisms by which these compounds interact with biological systems, paving the way for their potential development as therapeutic or diagnostic agents.
The ability of phosphonate analogs of amino acids to act as agonists or antagonists of receptors is a key area of investigation. For instance, 3-aminopropylphosphonic acid is known to be an agonist of the GABAB receptor. mdpi.com Understanding the structure-activity relationships of D-APPA and its derivatives is crucial for designing compounds with high potency and selectivity for specific biological targets.
The development of selective activators for enzymes such as SHP1 from amino acid derivatives highlights the potential for these compounds to modulate cellular signaling pathways. nih.gov Such modulators could have therapeutic applications in a variety of diseases, including cancer. nih.gov Cellular studies are essential for evaluating the efficacy of these compounds and for understanding their effects on cell proliferation, apoptosis, and other key cellular processes.
The synthesis of amino acid derivatives with antimicrobial properties further underscores the translational potential of this class of compounds. nih.gov By systematically screening libraries of these compounds against pathogenic bacteria and fungi, researchers can identify lead candidates for the development of new anti-infective agents. nih.gov
Future research will likely focus on optimizing the properties of D-APPA derivatives to enhance their therapeutic potential. This will involve a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, and advanced analytical techniques to design, synthesize, and evaluate the next generation of multi-functional compounds based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 3-amino-3,3-diphosphonopropanoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of phosphonated amino acids often employs multi-step procedures, such as the McKenna reaction (bromotrimethylsilane-mediated dealkylation of phosphonate esters) or acid-catalyzed hydrolysis of intermediates. For analogs like 3-aminopropylphosphonic acid, optimized protocols involve controlled pH during hydrolysis to prevent decomposition . Reaction parameters (temperature, solvent polarity, and stoichiometry of reagents) should be systematically varied and monitored via <sup>31</sup>P NMR to track phosphonate group formation . Purification via ion-exchange chromatography or recrystallization from aqueous ethanol can enhance purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments near amino and phosphonate groups. Splitting patterns in the δ 3.0–4.0 ppm range indicate coupling between P and adjacent CH2 groups .
- <sup>31</sup>P NMR : Confirms phosphonate oxidation state (δ 10–25 ppm for phosphonic acids) .
- IR Spectroscopy : Peaks at ~2300 cm<sup>−1</sup> (P-O stretching) and ~1650 cm<sup>−1</sup> (C=O from carboxylate) validate functional groups .
- HPLC-MS : Reversed-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) improve separation of zwitterionic species .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
Phosphonates mimic phosphate or carboxylate groups in enzyme active sites. For example, analogs like DL-2-amino-3-phosphonopropionic acid inhibit glutamate decarboxylase by competing with substrate binding. Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd), while molecular docking predicts interaction modes with targets like aminotransferases .
Q. What strategies mitigate solubility challenges of this compound in aqueous buffers?
Co-solvents (e.g., DMSO ≤10%) or pH adjustment (near pKa of carboxylate, ~2.5–3.5) enhance solubility. For in vitro assays, pre-dissolve in 0.1 M NaOH and dilute with buffer (pH 7.4). Dynamic light scattering (DLS) monitors aggregation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., D/L isomers) influence the bioactivity of this compound derivatives?
Stereochemistry critically affects target binding. For example, (S)-isomers of 3-amino-3-(3-hydroxyphenyl)propanoic acid show higher affinity for GABA receptors than (R)-isomers. Enantioselective synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) can isolate active stereoisomers. Circular dichroism (CD) or X-ray crystallography validates configuration .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
Q. How can contradictory reports on enzyme inhibition mechanisms (competitive vs. non-competitive) be resolved?
Discrepancies may arise from assay conditions (e.g., substrate concentration). Use Lineweaver-Burk plots to distinguish inhibition types:
- Competitive : Parallel lines at varying inhibitor concentrations.
- Non-competitive : Intersecting lines. Validate with <sup>31</sup>P NMR to detect covalent adducts (irreversible inhibition) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products (e.g., dephosphonated derivatives). Buffers at pH 4–6 maximize shelf life (>24 months at −20°C) .
Data Contradiction Analysis
- Conflicting Enzyme Inhibition Data : If studies report varying IC50 values, re-evaluate assay parameters (e.g., enzyme source, pre-incubation time). Use orthogonal methods like ITC (direct binding) and activity assays to reconcile results .
- Divergent Solubility Reports : Variability may stem from polymorphic forms. Characterize crystalline vs. amorphous phases via X-ray powder diffraction (XRPD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
